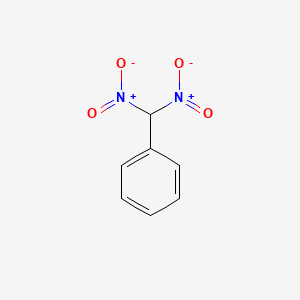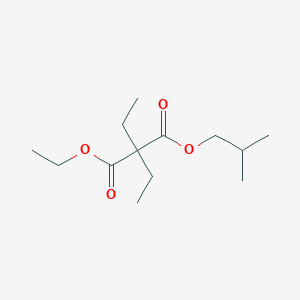
Benzothiazole, 2-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-nitrophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the nitro group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-1,3-benzothiazole typically involves the condensation of 2-nitroaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
While specific industrial production methods for 2-(2-nitrophenyl)-1,3-benzothiazole are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-nitrophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 2-(2-aminophenyl)-1,3-benzothiazole.
Substitution: Various halogenated derivatives.
Oxidation: Sulfoxides and sulfones of 2-(2-nitrophenyl)-1,3-benzothiazole.
Aplicaciones Científicas De Investigación
2-(2-nitrophenyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential anticancer properties and as a probe in biochemical assays.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-(2-nitrophenyl)-1,3-benzothiazole varies depending on its application:
Antimicrobial Activity: The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting topoisomerase enzymes or modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-nitrophenyl)-1H-benzimidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.
2-nitrobenzyl alcohol: Contains a nitro group on the benzene ring but lacks the heterocyclic thiazole structure.
2-nitrophenyl isothiocyanate: Contains a nitro group and an isothiocyanate functional group instead of the benzothiazole ring
Uniqueness
2-(2-nitrophenyl)-1,3-benzothiazole is unique due to the presence of both the nitro group and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
6269-45-0 |
|---|---|
Fórmula molecular |
C13H8N2O2S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)18-13/h1-8H |
Clave InChI |
SFJCNIFMWRMVCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)









![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
